molecular formula C6H7BrO2S B2940164 1-(5-Bromothiophen-2-yl)ethane-1,2-diol CAS No. 1368858-68-7

1-(5-Bromothiophen-2-yl)ethane-1,2-diol

Cat. No.: B2940164
CAS No.: 1368858-68-7
M. Wt: 223.08
InChI Key: QOLBTBJLGRFTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromothiophen-2-yl)ethane-1,2-diol is an organic compound featuring a brominated thiophene ring attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to achieve selective bromination at the 5-position of the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene to thiophene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)ethane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)ethane-1,2-diol involves its interaction with molecular targets through its brominated thiophene ring and ethane-1,2-diol moiety. The bromine atom can participate in halogen bonding, while the diol group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

    2-Bromo-1-(5-bromothiophen-2-yl)ethanone: Another brominated thiophene derivative with different functional groups.

    5-Bromothiophene-2-carbaldehyde: A related compound with an aldehyde group instead of the diol moiety.

Uniqueness: 1-(5-Bromothiophen-2-yl)ethane-1,2-diol is unique due to the presence of both the brominated thiophene ring and the ethane-1,2-diol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO2S/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,8-9H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLBTBJLGRFTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.